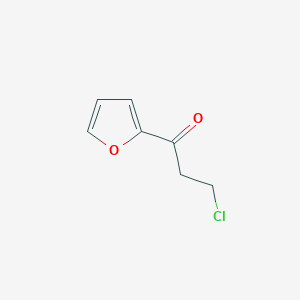
3-chloro-1-(furan-2-yl)propan-1-one
Overview
Description
3-chloro-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanone moiety with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-furylcarbinol with thionyl chloride (SOCl₂) to introduce the chlorine atom, followed by oxidation to form the ketone. The reaction conditions typically involve:
Reagents: 2-furylcarbinol, thionyl chloride (SOCl₂), and an oxidizing agent such as pyridinium chlorochromate (PCC).
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the chlorination of 2-furylpropanone using chlorine gas in the presence of a catalyst. The process parameters would be optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines, thioethers, or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Transforming 3-chloro-1-(furan-2-yl)propan-1-one into carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate.
- Reduction : Converting it into alcohols through reduction processes, often employing sodium borohydride as a reducing agent.
- Substitution Reactions : Engaging in nucleophilic substitution reactions with various nucleophiles, such as ammonia or thiols, leading to the formation of diverse derivatives.
Pharmaceutical Development
Research indicates that this compound exhibits biological activity that could influence neurotransmitter systems. It is believed to act as a stimulant, potentially increasing the release of neurotransmitters such as dopamine and norepinephrine. This activity suggests its potential applications in pharmacology, particularly concerning neurological disorders and stimulant effects.
Case Study: Neurotransmitter Modulation
A study demonstrated that the compound could modulate gene expression and cellular metabolism, possibly leading to therapeutic implications in treating inflammatory responses by inhibiting key mediators like nitric oxide and tumor necrosis factor-alpha. This suggests a broader application in developing anti-inflammatory drugs.
Industrial Applications
In industrial settings, this compound is utilized in the continuous flow processes to enhance yield and purity during synthesis. Its role as a chemical intermediate is crucial for producing various materials used across different industries.
Mechanism of Action
The mechanism of action of 3-chloro-1-(furan-2-yl)propan-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2-thienyl)-1-propanone: Similar structure but with a thiophene ring instead of a furan ring.
3-Chloro-1-(2-pyridyl)-1-propanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-chloro-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7ClO2 |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7ClO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 |
InChI Key |
OCQQGPOBIZVDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














